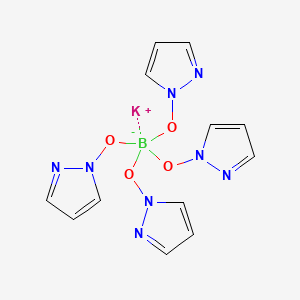
Tetrakis(1-pyrazolyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(1-pyrazolyl)borate is a versatile ligand known for its ability to form stable complexes with various metals. This compound, first described by Trofimenko in the 1960s, has found extensive applications in coordination chemistry due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(1-pyrazolyl)borate is typically synthesized through the reaction of a high excess of the desired pyrazole derivative with a metal borohydride in the absence of solvent. This method, however, presents challenges such as difficult control of reaction stoichiometry and hazardous evolution of hydrogen gas under high-temperature conditions . An alternative method involves the reaction of highly reactive haloboranes with in situ formed pyrazolides under mild conditions, allowing for selective synthesis and compatibility with various functional groups .
Industrial Production Methods: While industrial production methods are not extensively documented, the scalable synthesis of this compound would likely involve optimizing the aforementioned synthetic routes to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(1-pyrazolyl)borate undergoes various chemical reactions, including coordination with metals to form stable complexes. These reactions often involve substitution processes where the pyrazolyl groups coordinate with metal centers .
Common Reagents and Conditions: Common reagents include metal borohydrides and haloboranes. Reaction conditions vary but often involve mild temperatures and the absence of solvents to prevent unwanted side reactions .
Major Products: The major products of these reactions are metal complexes, which can exhibit diverse coordination geometries and electronic properties depending on the metal and reaction conditions .
Scientific Research Applications
Tetrakis(1-pyrazolyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrakis(1-pyrazolyl)borate primarily involves its role as a ligand. It coordinates with metal centers through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic processes, including C-H insertion, polymerization, and carbonyl derivatizations . The electronic and steric properties of the ligand can be fine-tuned by modifying the pyrazolyl groups, allowing for precise control over the reactivity and selectivity of the metal complexes .
Comparison with Similar Compounds
Dihydrobis(pyrazolyl)borates (Bpx): These ligands have two pyrazolyl groups and are less sterically hindered compared to tetrakis(1-pyrazolyl)borate.
Hydrotris(pyrazolyl)borates (Tpx): These ligands have three pyrazolyl groups and offer intermediate steric and electronic properties.
Uniqueness: this compound is unique due to its four pyrazolyl groups, which provide a higher degree of steric hindrance and electronic flexibility. This allows for the formation of more stable and diverse metal complexes compared to its di- and tris-pyrazolyl counterparts .
Properties
Molecular Formula |
C12H12BKN8O4 |
|---|---|
Molecular Weight |
382.19 g/mol |
IUPAC Name |
potassium;tetra(pyrazol-1-yloxy)boranuide |
InChI |
InChI=1S/C12H12BN8O4.K/c1-5-14-18(9-1)22-13(23-19-10-2-6-15-19,24-20-11-3-7-16-20)25-21-12-4-8-17-21;/h1-12H;/q-1;+1 |
InChI Key |
RKBGLZQVHBLUBM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](ON1C=CC=N1)(ON2C=CC=N2)(ON3C=CC=N3)ON4C=CC=N4.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



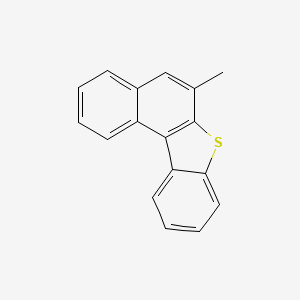

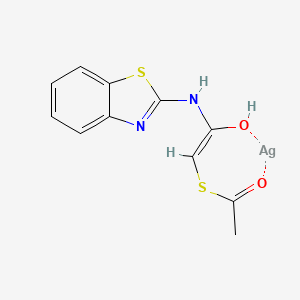
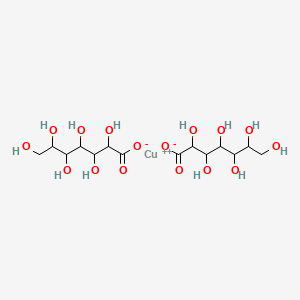
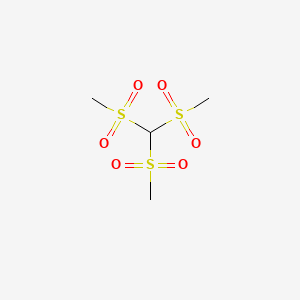
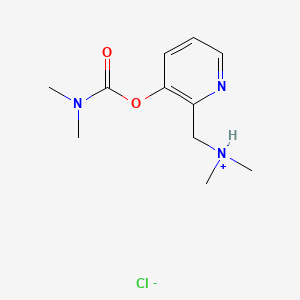
![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
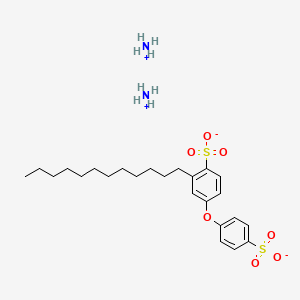
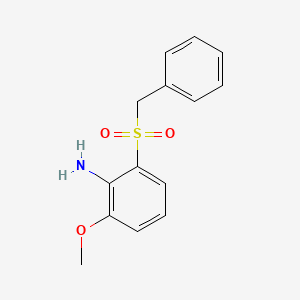
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
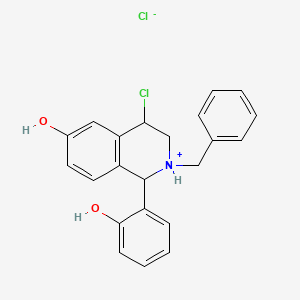
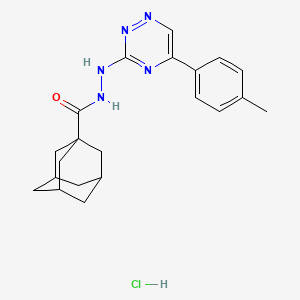
![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
